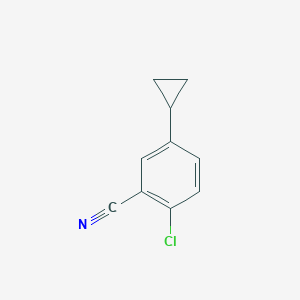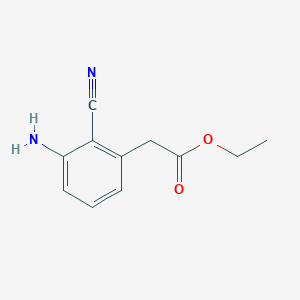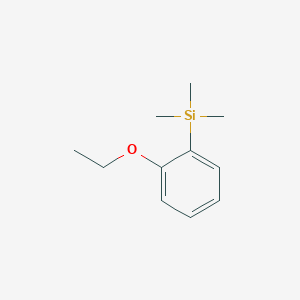![molecular formula C11H26N2OSi B13694077 (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine](/img/structure/B13694077.png)
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine is a chiral amine compound that features a pyrrolidine ring substituted with a tert-butyldimethylsilyl (TBDMS) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine typically involves the protection of the hydroxyl group of a precursor molecule with a TBDMS group. This is followed by the introduction of the pyrrolidine ring. The reaction conditions often include the use of silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction parameters and can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as halides or alkoxides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various functionalized pyrrolidine compounds.
Aplicaciones Científicas De Investigación
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The TBDMS group provides steric protection, allowing the compound to selectively interact with its target. The pyrrolidine ring can engage in hydrogen bonding and other non-covalent interactions, facilitating the compound’s binding to its target and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine: The enantiomer of the compound, which may have different biological activities.
tert-Butyldimethylsilyl-protected alcohols: Compounds with similar protective groups but different core structures.
Pyrrolidine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine is unique due to its specific combination of a chiral pyrrolidine ring and a TBDMS protective group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H26N2OSi |
|---|---|
Peso molecular |
230.42 g/mol |
Nombre IUPAC |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-amine |
InChI |
InChI=1S/C11H26N2OSi/c1-11(2,3)15(4,5)14-9-10-7-6-8-13(10)12/h10H,6-9,12H2,1-5H3 |
Clave InChI |
BOEKSYFDBLLOIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1CCCN1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


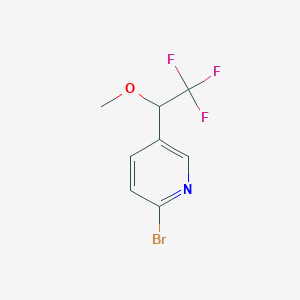
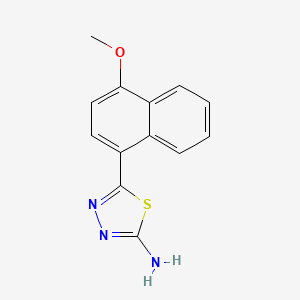
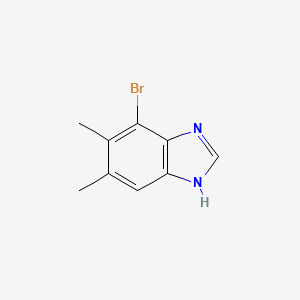
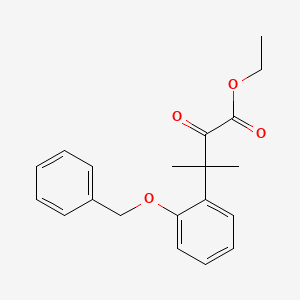

![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13694019.png)

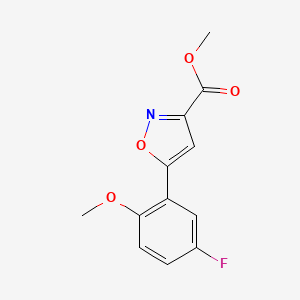
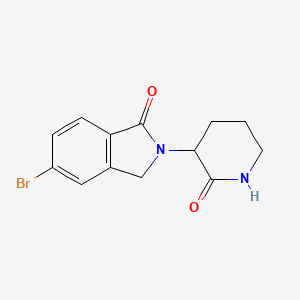
![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)
